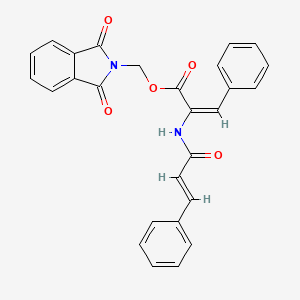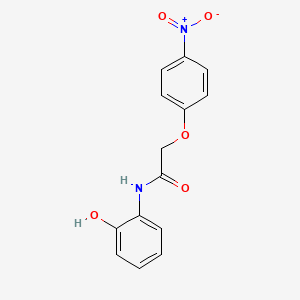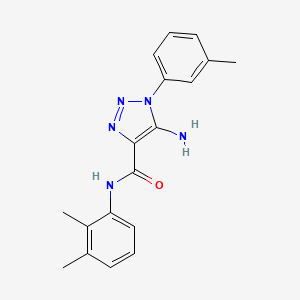
N-(2,4-dimethylbenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylbenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine, commonly known as DMED, is a chemical compound that has been widely used in scientific research due to its unique properties. DMED is a chiral diamine that contains two tertiary amines and a chiral center, which makes it an excellent candidate for asymmetric synthesis.
Wirkmechanismus
The mechanism of action of DMED is still not fully understood. However, it is believed that DMED forms a complex with the substrate, which then undergoes a hydrogenation reaction. The chiral center of DMED plays a crucial role in the selectivity of the reaction, which leads to the formation of the desired chiral product.
Biochemical and Physiological Effects:
DMED has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in various animal studies. DMED has also been reported to have low acute toxicity and is not considered to be a skin or eye irritant.
Vorteile Und Einschränkungen Für Laborexperimente
DMED has several advantages as a chiral ligand in asymmetric synthesis reactions. It is readily available, easy to handle, and has high catalytic activity and selectivity. DMED can also be easily modified to fine-tune its catalytic properties. However, DMED has some limitations, such as its sensitivity to air and moisture, which can affect its catalytic activity. DMED also has a relatively low solubility in common organic solvents, which can limit its use in certain reactions.
Zukünftige Richtungen
There are several future directions for DMED research. One direction is to explore its potential as a ligand in other types of asymmetric reactions, such as asymmetric epoxidation and cyclopropanation. Another direction is to develop more efficient and selective catalysts based on DMED. Additionally, the use of DMED in the synthesis of biologically active compounds such as pharmaceuticals and natural products can be explored. Finally, the development of new synthetic routes for DMED can also be an area of future research.
Conclusion:
In conclusion, DMED is a unique and versatile chiral diamine that has been widely used in scientific research. Its well-established synthesis method, high catalytic activity, and selectivity make it an excellent candidate for asymmetric synthesis reactions. Although the mechanism of action of DMED is still not fully understood, its potential as a chiral ligand in various asymmetric reactions is promising. Further research is needed to explore its potential in the synthesis of biologically active compounds and to develop more efficient and selective catalysts based on DMED.
Synthesemethoden
DMED can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylbenzyl chloride with diethylamine and methylamine in the presence of a base. The resulting product is then purified through distillation and recrystallization to obtain pure DMED. The synthesis method of DMED has been well established, and the purity of the final product can be easily confirmed through various analytical techniques such as NMR and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
DMED has been widely used as a chiral ligand in asymmetric synthesis reactions. It has been shown to be highly effective in catalyzing various reactions such as the asymmetric hydrogenation of ketones, imines, and olefins. DMED has also been used in the synthesis of various chiral compounds such as amino acids, amino alcohols, and cyclic compounds.
Eigenschaften
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2/c1-6-18(7-2)11-10-17(5)13-16-9-8-14(3)12-15(16)4/h8-9,12H,6-7,10-11,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZLEQDCIQTMNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=C(C=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-(2-quinolinylthio)propanoyl]amino}benzoic acid](/img/structure/B5068377.png)

![5-[5-(2,3-dihydro-1H-inden-2-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5068388.png)
![3-[({2-[(3,4-dimethoxybenzoyl)oxy]ethyl}amino)carbonyl]-1-methylpyridinium iodide](/img/structure/B5068394.png)


![cyclopentyl 4-[4-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5068414.png)

![methyl 5-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2-chlorobenzoate](/img/structure/B5068431.png)
![methyl 5-({[(4-bromobenzyl)thio]acetyl}amino)-2-chlorobenzoate](/img/structure/B5068436.png)



